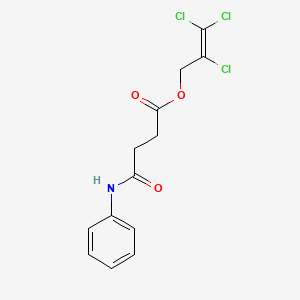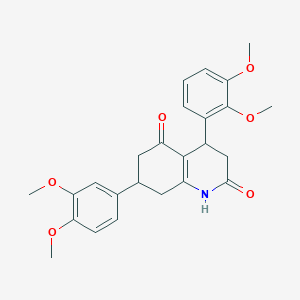
N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine involves multiple steps, including the formation of complex molecules through reactions such as carbonylation and amination. Studies have detailed the creation of diverse pyrimidine derivatives, showcasing the versatility and complexity of synthesizing these compounds (Fu, Ying, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine reveals intricate details about their configuration. For instance, studies have shown how certain pyrimidine derivatives adopt specific conformations and how their structure is influenced by factors such as hydrogen bonding (Trilleras, Quiroga, Cobo, & Glidewell, 2008).
Chemical Reactions and Properties
Chemical reactions involving N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine derivatives can lead to the formation of various products, depending on the reaction conditions. These reactions highlight the compound's reactivity and potential for creating diverse chemical entities (Topuzyan, Manvelyan, Grigoryan, Tamazyan, & Aivazyan, 2013).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including those similar to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, are crucial for their practical applications. These properties, such as solubility, melting points, and crystalline structure, are fundamental in determining their utility in various scientific fields (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).
科学的研究の応用
Receptor Occupancy and Potential Treatment Implications
N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, through its action on specific receptors, has been examined for its potential in the treatment of anxiety and mood disorders. For instance, studies on 5-hydroxytryptamine1A (5-HT1A) receptors, which are implicated in the pathophysiology of anxiety and depression, show that certain compounds acting on these receptors can achieve high brain occupancy in humans at doses producing minimal acute side effects. This suggests a potential application in treating mood disorders (Rabiner et al., 2002).
Metabolic Insights and Safety Profiles
The metabolic profile and safety of compounds related to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, such as venetoclax, have been thoroughly investigated. Studies show the compound is primarily cleared by hepatic metabolism, with significant portions recovered unchanged in feces, highlighting the importance of metabolism in its disposition. This insight into metabolism and disposition is crucial for understanding the safety profile and therapeutic potential of related compounds (Liu et al., 2017).
Potential for Repellent Applications
Research into the repellent efficacy of related piperidine compounds against various insect species suggests potential applications in developing new repellents. Studies have shown that certain piperidine compounds provide significant protection against mosquitoes and black flies, indicating the potential utility of structurally similar compounds for repellent formulations (Debboun et al., 2000).
Impact on DNA Methylation Patterns
Explorations into the effects of environmental exposures on DNA methylation patterns reveal that certain chemicals, by analogy, including those related to the structure of N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, could potentially influence genetic expression patterns. This is crucial for understanding the broader implications of exposure to such compounds and their potential effects on health and disease risk (Bollati et al., 2007).
特性
IUPAC Name |
N-benzyl-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5/c1-18-16-21(25-22(24-18)23-17-19-8-4-2-5-9-19)27-14-12-26(13-15-27)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNWIWIWGWZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)
![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)


![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)
![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)